molecular formula C11H12ClNO2 B11883825 Methyl 7-chloro-1,2,3,4-tetrahydroquinoline-8-carboxylate

Methyl 7-chloro-1,2,3,4-tetrahydroquinoline-8-carboxylate

Cat. No.: B11883825
M. Wt: 225.67 g/mol
InChI Key: VPELXAIPXAQQCX-UHFFFAOYSA-N
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Description

Methyl 7-chloro-1,2,3,4-tetrahydroquinoline-8-carboxylate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-chloro-1,2,3,4-tetrahydroquinoline-8-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of aniline derivatives with ketones, followed by cyclization using a catalyst such as zeolite . The reaction conditions often require elevated temperatures and specific solvents to facilitate the formation of the quinoline ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 7-chloro-1,2,3,4-tetrahydroquinoline-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into its corresponding tetrahydroquinoline derivatives.

    Substitution: Halogen substitution reactions can introduce different substituents at the chloro position.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or tert-butyl hydroperoxide in the presence of a catalyst.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

    Substitution: Nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in chemical synthesis and drug development.

Scientific Research Applications

Methyl 7-chloro-1,2,3,4-tetrahydroquinoline-8-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as catalysts and polymers.

Mechanism of Action

The mechanism of action of Methyl 7-chloro-1,2,3,4-tetrahydroquinoline-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Uniqueness: Methyl 7-chloro-1,2,3,4-tetrahydroquinoline-8-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C11H12ClNO2

Molecular Weight

225.67 g/mol

IUPAC Name

methyl 7-chloro-1,2,3,4-tetrahydroquinoline-8-carboxylate

InChI

InChI=1S/C11H12ClNO2/c1-15-11(14)9-8(12)5-4-7-3-2-6-13-10(7)9/h4-5,13H,2-3,6H2,1H3

InChI Key

VPELXAIPXAQQCX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC2=C1NCCC2)Cl

Origin of Product

United States

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